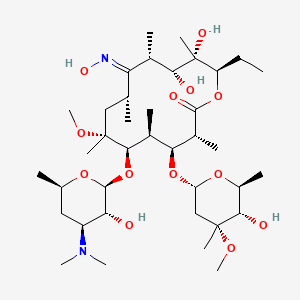
(Z)-rac-Luliconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-rac-Luliconazole is an antifungal agent belonging to the azole class of compounds. It is primarily used in the treatment of various fungal infections, particularly those affecting the skin. The compound is known for its broad-spectrum antifungal activity and is effective against a wide range of dermatophytes, yeasts, and molds.
Wissenschaftliche Forschungsanwendungen
(Z)-rac-Luliconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azole chemistry and developing new synthetic methodologies.
Biology: Employed in studies investigating the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in the development of new formulations and delivery systems for antifungal treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-rac-Luliconazole involves several steps, starting from readily available starting materials. The key steps typically include the formation of the azole ring and the introduction of the (Z)-configuration. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-rac-Luliconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azole ring, to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may have different antifungal properties and pharmacokinetic profiles.
Wirkmechanismus
The antifungal activity of (Z)-rac-Luliconazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
Comparison
Compared to other azole antifungals, (Z)-rac-Luliconazole is unique due to its (Z)-configuration, which contributes to its high potency and broad-spectrum activity. It also has a favorable pharmacokinetic profile, with good skin penetration and minimal systemic absorption, making it particularly effective for topical applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-rac-Luliconazole involves the construction of the imidazole ring and the introduction of the (Z)-alkene moiety. The imidazole ring can be synthesized using a condensation reaction between 1,2-diaminobenzene and an aldehyde. The (Z)-alkene moiety can be introduced using a Wittig reaction. The final step involves the resolution of the racemic mixture to obtain the (Z)-isomer.", "Starting Materials": [ "1,2-diaminobenzene", "Aldehyde", "Phosphonium salt", "Benzyltriphenylphosphonium salt", "NaOH", "HCl", "Ethanol" ], "Reaction": [ { "Step 1": "Condensation reaction between 1,2-diaminobenzene and aldehyde to form imidazole ring", "Reagents": [ "1,2-diaminobenzene", "Aldehyde", "NaOH", "Ethanol" ], "Conditions": "Reflux", "Yield": "Moderate to good" }, { "Step 2": "Wittig reaction to introduce (Z)-alkene moiety", "Reagents": [ "Imidazole intermediate", "Phosphonium salt", "Benzyltriphenylphosphonium salt", "NaOH", "Ethanol" ], "Conditions": "Reflux", "Yield": "Moderate to good" }, { "Step 3": "Resolution of racemic mixture to obtain (Z)-isomer", "Reagents": [ "(Z)-rac-Luliconazole", "HCl", "Ethanol" ], "Conditions": "Crystallization", "Yield": "High" } ] } | |
CAS-Nummer |
101529-76-4 |
Molekularformel |
C14H9Cl2N3S2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12- |
InChI-Schlüssel |
YTAOBBFIOAEMLL-OWBHPGMISA-N |
Isomerische SMILES |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)



![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)



![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)

